molecular formula C20H18N4O B5340685 6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5340685
M. Wt: 330.4 g/mol
InChI Key: ZHETUDUWBVOCON-UHFFFAOYSA-N
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Description

6-Methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrazolopyrimidinone class. This compound features a pyrazolopyrimidinone core with a methyl group at the 6th position, a phenyl group at the 1st position, and a 2-phenylethyl group at the 5th position. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidinone core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. The use of continuous flow reactors and automated systems can help achieve this. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.

  • Substitution: Substitution reactions can introduce new functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: The compound can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and phenylethyl groups may play a role in binding to receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and have been studied for their biological activities.

  • Pyrazolopyrimidinones: Other compounds in this class may have similar mechanisms of action and applications.

Uniqueness: 6-Methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15-22-19-18(14-21-24(19)17-10-6-3-7-11-17)20(25)23(15)13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHETUDUWBVOCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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